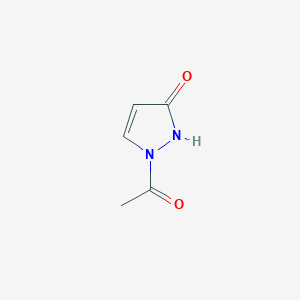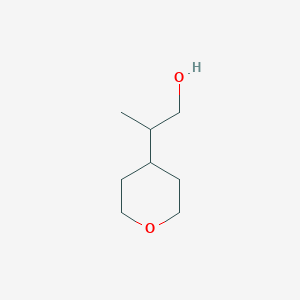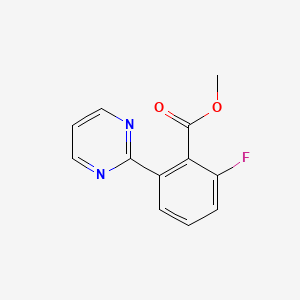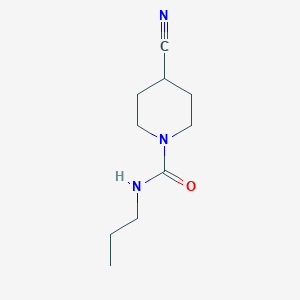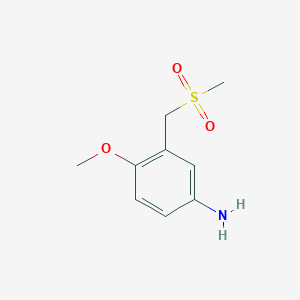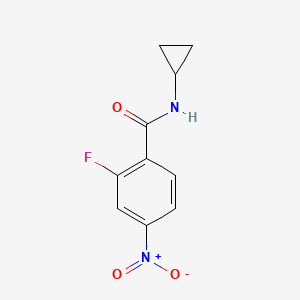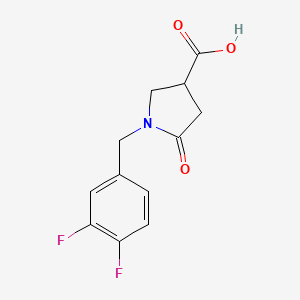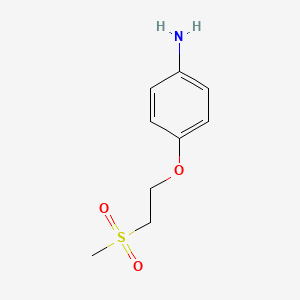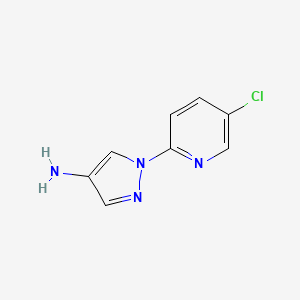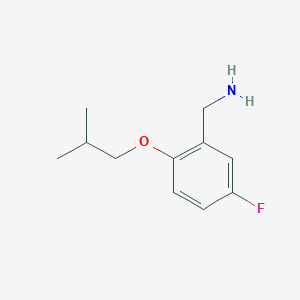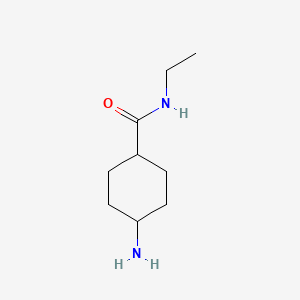![molecular formula C9H13NOS B1400875 [2-(Propan-2-ylsulfanyl)pyridin-3-yl]methanol CAS No. 1030829-17-4](/img/structure/B1400875.png)
[2-(Propan-2-ylsulfanyl)pyridin-3-yl]methanol
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular formula of [2-(Propan-2-ylsulfanyl)pyridin-3-yl]methanol is C9H13NOS . The InChI code is 1S/C9H13NOS/c1-7(2)12-9-8(6-11)4-3-5-10-9/h3-5,7,11H,6H2,1-2H3 .Physical And Chemical Properties Analysis
[2-(Propan-2-ylsulfanyl)pyridin-3-yl]methanol has a molecular weight of 183.27 . It is a yellowish solid that is soluble in polar solvents such as methanol and water.Applications De Recherche Scientifique
1. Spectroscopic Studies and Molecular Organization
A study by Matwijczuk et al. (2018) explored the molecular organization of related compounds in different solvents, including methanol and propan-2-ol. The findings reveal how the molecular structure of these compounds, including [2-(Propan-2-ylsulfanyl)pyridin-3-yl]methanol, changes in various solvents and concentrations, contributing to a deeper understanding of their chemical behavior (Matwijczuk et al., 2018).
2. Chemical Reactions and Compound Formation
Baeva et al. (2020) investigated the reaction of similar compounds with nicotinic hydrazide. This study provides insights into the chemical reactions these compounds undergo and the types of structures they form, such as pyrazoles, under different conditions (Baeva et al., 2020).
3. Application in Coordination Chemistry
Research by Massard, Rogez, and Braunstein (2014) on the synthesis and characterization of a nonanuclear Ni(II) cluster using a pyridyl-alcohol ligand demonstrates the potential application of [2-(Propan-2-ylsulfanyl)pyridin-3-yl]methanol in creating complex metal structures. This can have implications in materials science and catalysis (Massard et al., 2014).
4. Involvement in Multi-Component Chemical Synthesis
Damavandi et al. (2012) reported a catalyst-free, one-pot synthesis method involving compounds with pyridin-2-yl structures. This showcases how [2-(Propan-2-ylsulfanyl)pyridin-3-yl]methanol might be utilized in streamlined synthesis processes for creating complex organic compounds (Damavandi et al., 2012).
5. Potential in Polymer Research
Elladiou and Patrickios (2012) explored the use of 2-(pyridin-2-yl)ethanol as a protecting group for carboxylic acids, which is relevant to [2-(Propan-2-ylsulfanyl)pyridin-3-yl]methanol. Their work indicates potential applications in polymer science, particularly in the development of novel polymers and polymer modification techniques (Elladiou & Patrickios, 2012).
Safety and Hazards
Propriétés
IUPAC Name |
(2-propan-2-ylsulfanylpyridin-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NOS/c1-7(2)12-9-8(6-11)4-3-5-10-9/h3-5,7,11H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZZSZGFANCQTOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=C(C=CC=N1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(Propan-2-ylsulfanyl)pyridin-3-yl]methanol | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


